molecular formula C13H8ClFO2S B1321729 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid CAS No. 54435-14-2

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid

Cat. No. B1321729
CAS RN: 54435-14-2
M. Wt: 282.72 g/mol
InChI Key: SRXSESXCUUOFHP-UHFFFAOYSA-N
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Patent
US04086350

Procedure details

To a solution of 1.28 g. (0.01 mol) of p-fluorothiophenol and 2.82 g. (0.01 mol) of 2-iodo-4-chlorobenzoic acid in 20 ml. of pyridine is added 1.3 g. (0.01 mol) of potassium carbonate, with stirring. Additional pyridine is added until solution is clear and then 0.3 g. of cuprous chloride is introduced. The resulting mixture is refluxed overnight, poured into ice-water, stirred and filtered. The aqueous solution is acidified and filtered. The solid is dissolved in 5% sodium bicarbonate solution and this solution is extracted with ether. The aqueous solution is acidified, extracted with ether and the washed, dried extract is concentrated to give 4-chloro-2-(4-fluorophenylthio)-benzoic acid, m.p. 204°-213° C. The latter (6.5 g., 0.023 mol) is heated for one hour with 105 g. of sulfuric acid to obtain 2-fluoro-6-chloro-9-thioxanthone, m.p 222°-224° C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.I[C:10]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].C(=O)([O-])[O-].[K+].[K+]>N1C=CC=CC=1>[Cl:19][C:17]1[CH:18]=[CH:10][C:11]([C:12]([OH:14])=[O:13])=[C:15]([S:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC(=C1)Cl
Step Three
Name
Quantity
0.01 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in 5% sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
this solution is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
the washed, dried
EXTRACTION
Type
EXTRACTION
Details
extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)SC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.